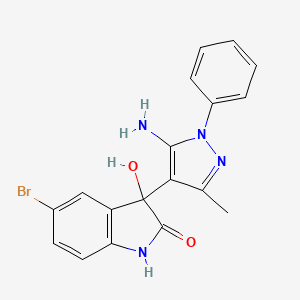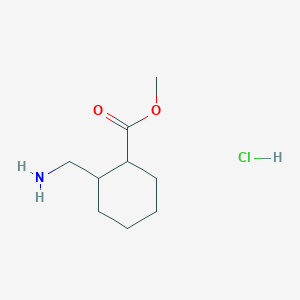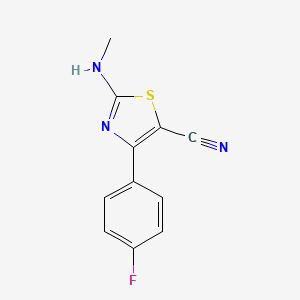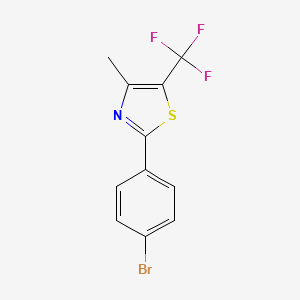
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole
Descripción general
Descripción
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a 4-fluorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of Hydrazone: The initial step involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.
The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C).
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with target proteins. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole
- 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
- 5-(4-Methylphenyl)-1-methyl-1H-pyrazole
Comparison
- Binding Affinity : The fluorine atom in 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole provides a unique advantage in terms of binding affinity due to its electronegativity and ability to form strong hydrogen bonds.
- Biological Activity : Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
- Stability : The C-F bond is highly stable, making fluorinated pyrazoles more resistant to metabolic degradation.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKCBFAIJICIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE](/img/structure/B8010539.png)
![(3E)-6-methyl-3-{4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione](/img/structure/B8010543.png)
![4-Hydroxy-3-[7-(3-hydroxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]-6-methylpyran-2-one](/img/structure/B8010544.png)


![(1S,3R)-3-[(2-aminophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8010571.png)
![1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B8010577.png)
![N-[4-(2-amino-7-chloro-5-oxochromeno[2,3-b]pyridin-3-yl)sulfonylphenyl]acetamide](/img/structure/B8010585.png)




![4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-](/img/structure/B8010611.png)

